N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine
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Overview
Description
N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine: is a heterocyclic compound that features a pyridazine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydrazine to form the pyridazine ring, followed by N,N-dimethylation using dimethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts. Its unique structure may impart desirable characteristics to these materials .
Mechanism of Action
The mechanism by which N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
- N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine
- 5H,6H,7H-cyclopenta[c]pyridazin-3-amine
Comparison: N,N-dimethyl-5H,6H,7H-cyclopenta[c]pyridazin-3-amine is unique due to its specific fusion of a pyridazine ring with a cyclopentane ring and the presence of the N,N-dimethyl group. This structure imparts distinct chemical and physical properties compared to similar compounds, potentially leading to different reactivity and applications .
Properties
IUPAC Name |
N,N-dimethyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12(2)9-6-7-4-3-5-8(7)10-11-9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLZEBBUOSVLDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C2CCCC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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